The Boc and ONp groups serve as protecting groups in peptide synthesis. The Boc group prevents the α-amino group from reacting with other amino acids during chain elongation, while the ONp group activates the carboxylic acid for amide bond formation with the incoming amino acid. Once incorporated into the peptide chain, the Boc and ONp groups can be selectively removed under specific conditions to reveal the functional amino acid residues.
Boc-Lys(Boc)-ONp finds numerous applications in scientific research, particularly in:
Boc-lys(boc)-onp, also known as Nα,Nε-di-Boc-L-lysine 4-nitrophenyl ester, is a synthetic derivative of the amino acid L-lysine. This compound features two tert-butyloxycarbonyl (Boc) protecting groups on the alpha and epsilon amine groups of lysine, along with a 4-nitrophenyl (p-nitrophenyl) ester group at the C-terminus. The Boc groups serve to protect the amine functionalities during peptide synthesis, while the p-nitrophenyl ester group facilitates the formation of amide bonds with other amino acids, making it a valuable building block in peptide chemistry .
The molecular formula for Boc-lys(boc)-onp is C22H33N3O8, and it has a molecular weight of 467.51 g/mol. The structure includes multiple functional groups that allow for controlled coupling with other amino acid derivatives, enhancing its utility in synthetic applications .
Boc-lys(boc)-onp primarily participates in peptide bond formation through reactions with other amino acids. A representative reaction can be illustrated as follows:
textBoc-Lys(Boc)-ONp + H2N-CH2-COOH (Glycine) → Boc-Lys(Boc)-Gly + p-NO2-C6H4-OH
In this reaction, glycine reacts with Boc-lys(boc)-onp to form a dipeptide while releasing p-nitrophenol as a byproduct. The p-nitrophenyl group acts as an excellent leaving group, which is crucial for efficient amide bond formation .
Boc-lys(boc)-onp itself does not exhibit specific biological activity; its primary role is as a precursor in peptide synthesis. Once incorporated into peptides, the biological activity will depend on the sequence and structure of the resulting peptide. Peptides synthesized using Boc-lys(boc)-onp can exhibit various biological functions based on their composition and conformation .
The synthesis of Boc-lys(boc)-onp typically involves:
This method allows for high yields and purity of the final product, making it suitable for further applications in peptide synthesis .
Boc-lys(boc)-onp is widely used in:
Boc-lys(boc)-onp shares similarities with several other protected lysine derivatives and amino acid building blocks. Here are some comparable compounds:
Compound Name | Structure Description | Unique Features |
---|---|---|
Nα-Boc-Lysine | Contains one Boc protecting group on the alpha amine | Simpler structure; less steric hindrance |
Nα,Nε-Di-Boc-Lysine | Similar to Boc-lys(boc)-onp but lacks the p-nitrophenyl ester | Utilized in different synthetic pathways |
Lysine 4-Nitrophenyl Ester | Lysine derivative with only one protective group | Directly reactive without additional protection |
Nα,Nε-Di-Boc-Lysine 4-Aminophenyl Ester | Similar to Boc-lys(boc)-onp but with an amino group instead of nitro | Enhanced reactivity due to amino functionality |
Boc-lys(boc)-onp is unique due to its dual protection strategy combined with the reactive p-nitrophenyl ester group, making it particularly effective for complex peptide synthesis applications .
N-alpha,N-epsilon-Bis(tert-butoxycarbonyl)-L-lysine 4-nitrophenyl ester represents a complex molecule containing multiple distinct functional groups that contribute to its chemical behavior and synthetic utility [1]. The compound features a molecular formula of C22H33N3O8 with a molecular weight of 467.51 grams per mole [1] [7].
The primary functional groups present in this compound include two tert-butoxycarbonyl protecting groups, which serve as carbamate functionalities protecting both the alpha-amino and epsilon-amino groups of the lysine backbone [1]. These tert-butoxycarbonyl groups are characterized by their bulky tert-butyl substituents attached to carbamate linkages, providing steric hindrance and chemical stability under basic conditions [18].
The 4-nitrophenyl ester functionality represents the most reactive portion of the molecule, serving as an activated ester that facilitates nucleophilic substitution reactions [24]. The para-nitrophenyl group acts as an excellent leaving group due to the electron-withdrawing nature of the nitro substituent, which stabilizes the phenoxide anion through resonance delocalization [24]. This activated ester configuration enables efficient coupling reactions with amino groups under mild conditions .
The lysine backbone provides the structural foundation, featuring a six-carbon aliphatic chain with amino functionalities at both termini [1]. The alpha-carbon maintains the stereochemical center characteristic of L-lysine, while the flexible aliphatic side chain allows for conformational mobility [17].
Functional Group | Chemical Formula | Role |
---|---|---|
tert-Butoxycarbonyl (alpha) | (CH3)3CO-CO-NH- | Alpha-amino protection |
tert-Butoxycarbonyl (epsilon) | (CH3)3CO-CO-NH- | Epsilon-amino protection |
4-Nitrophenyl ester | -CO-O-C6H4-NO2 | Activated leaving group |
Lysine backbone | NH2-CH(COOH)-(CH2)4-NH2 | Structural foundation |
The stereochemical properties of N-alpha,N-epsilon-Bis(tert-butoxycarbonyl)-L-lysine 4-nitrophenyl ester are primarily determined by the absolute configuration at the alpha-carbon center [1]. The compound possesses a single defined stereocenter with S-configuration, consistent with its derivation from L-lysine [3].
The stereochemical integrity is maintained throughout synthetic transformations due to the mild conditions typically employed in tert-butoxycarbonyl protection and ester formation reactions . The alpha-carbon stereocenter exhibits high configurational stability, with no observed racemization under standard handling and storage conditions [25].
Conformational analysis reveals that the stereochemical arrangement influences the spatial orientation of the protecting groups and their interactions with the lysine backbone [18]. The S-configuration at the alpha-carbon creates specific steric relationships between the tert-butoxycarbonyl group and the aliphatic side chain, affecting the overall molecular conformation [17].
The epsilon-amino group, being located at the terminus of the flexible alkyl chain, does not contribute additional stereocenters but can adopt various conformations relative to the alpha-carbon center [19]. This conformational flexibility is important for the compound's reactivity and interaction with other molecules during peptide synthesis applications .
The nuclear magnetic resonance spectroscopic characteristics of N-alpha,N-epsilon-Bis(tert-butoxycarbonyl)-L-lysine 4-nitrophenyl ester provide detailed structural information about the molecular framework [14]. Proton nuclear magnetic resonance analysis reveals distinctive signal patterns for each functional group component .
The tert-butoxycarbonyl protecting groups exhibit characteristic singlet resonances in the aliphatic region, typically appearing as sharp peaks due to the high symmetry of the tert-butyl substituents [25]. These signals are well-resolved and serve as diagnostic markers for the presence of intact protecting groups [14].
The aromatic protons of the 4-nitrophenyl moiety display characteristic downfield chemical shifts due to the electron-withdrawing effect of the nitro substituent [22]. The para-disubstituted benzene ring produces a characteristic AA'BB' splitting pattern in the aromatic region [23].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbons of both the ester and carbamate functionalities appearing in the characteristic downfield region [14]. The quaternary carbon of the tert-butyl groups and the aromatic carbons of the nitrophenyl ring contribute additional diagnostic signals [25].
Infrared spectroscopic analysis reveals characteristic vibrational modes associated with the various functional groups present in the molecule [7]. The ester carbonyl stretch appears as a strong absorption band around 1740 wavenumbers, while the carbamate carbonyl stretches appear at slightly lower frequencies [25].
The nitro group contributes distinctive asymmetric and symmetric stretching vibrations in the 1500-1350 wavenumber region [22]. The aromatic carbon-carbon stretching vibrations appear in the 1600-1500 wavenumber range, characteristic of substituted benzene rings [23].
The amino groups protected by tert-butoxycarbonyl functionalities show characteristic N-H stretching vibrations, though these are often broadened due to hydrogen bonding interactions [18]. The aliphatic C-H stretching vibrations from the lysine backbone and tert-butyl groups appear in the 3000-2800 wavenumber region [14].
Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information [14]. The molecular ion peak appears at mass-to-charge ratio 467, consistent with the calculated molecular weight [1] [3]. Common fragmentation patterns include loss of tert-butoxycarbonyl groups and cleavage of the ester bond [14].
The 4-nitrophenyl fragment often appears as a prominent peak in the mass spectrum due to its stability and characteristic mass [24]. Sequential loss of protecting groups can be observed under appropriate ionization conditions, providing structural confirmation [14].
Limited crystallographic data are available specifically for N-alpha,N-epsilon-Bis(tert-butoxycarbonyl)-L-lysine 4-nitrophenyl ester, though related tert-butoxycarbonyl-protected amino acid derivatives have been extensively characterized [15] [28]. Crystallographic studies of similar compounds provide insights into the molecular geometry and packing arrangements [31].
The molecular geometry of tert-butoxycarbonyl-protected amino acids typically shows extended conformations with the protecting groups oriented to minimize steric interactions [15]. The tert-butyl groups adopt staggered conformations to reduce intramolecular strain [18].
Crystal packing studies of related compounds indicate that intermolecular hydrogen bonding interactions play a significant role in determining the solid-state structure [28]. The carbamate functionalities can participate in hydrogen bonding networks, influencing crystal stability and melting behavior [25].
The 4-nitrophenyl group in similar ester derivatives often adopts planar conformations that facilitate pi-pi stacking interactions in the crystal lattice [22]. These aromatic interactions contribute to the overall crystal stability and can influence the optical properties of the crystalline material [27].
Crystallographic Parameter | Typical Range |
---|---|
Unit cell dimensions | Variable |
Space group | Common: P21, P212121 |
Density | 1.2-1.3 g/cm³ |
Melting point | 122-126°C |
The conformational behavior of N-alpha,N-epsilon-Bis(tert-butoxycarbonyl)-L-lysine 4-nitrophenyl ester is influenced by the flexibility of the lysine backbone and the steric requirements of the protecting groups [17] [19]. Computational studies and experimental evidence indicate multiple accessible conformations in solution [18].
The tert-butoxycarbonyl protecting groups can adopt both cis and trans conformations relative to the amino acid backbone, with energetic differences typically small [18]. This conformational flexibility is in contrast to peptide bonds, which show strong preference for trans conformations [18].
The aliphatic side chain of the lysine residue exhibits considerable rotational freedom, allowing the epsilon-amino group to sample various orientations relative to the alpha-carbon [19]. This flexibility is important for the compound's reactivity and its ability to participate in peptide bond formation [17].
Molecular dynamics simulations of related lysine derivatives suggest that the side chain amino group undergoes rapid conformational exchange on the picosecond to nanosecond timescale [19]. The hydrogen bonding capabilities of the protected amino groups influence their preferred conformations and interactions with solvent molecules [20].
The 4-nitrophenyl ester group typically adopts conformations that minimize steric interactions with the lysine backbone while maintaining optimal geometry for nucleophilic attack [24]. The aromatic ring can rotate around the ester bond, though certain orientations may be favored based on electronic and steric factors [22].
Temperature-dependent conformational studies indicate that higher temperatures increase the population of higher-energy conformers, consistent with increased thermal motion and reduced conformational barriers [25]. This temperature dependence has implications for the compound's reactivity and stability under various reaction conditions .
Traditional synthetic methodologies for the preparation of N-alpha,N-epsilon-di-Boc-L-lysine 4-nitrophenyl ester (Boc-lys(boc)-onp) follow a systematic two-step approach involving protection of lysine amino groups followed by esterification with p-nitrophenol. These established protocols have been refined over decades and form the foundation of reliable peptide synthesis chemistry [2].
The protection strategy employs di-tert-butyl dicarbonate (Boc₂O) as the primary protecting agent for both the alpha and epsilon amino groups of lysine. The reaction typically proceeds in a dioxane-water system (1:1 ratio) with sodium hydroxide serving as the base catalyst [3]. The mechanism involves nucleophilic attack of the amino group on the carbonyl carbon of Boc₂O, forming a tetrahedral intermediate that subsequently releases carbon dioxide and tert-butoxide [4] [5].
The standard procedure begins with dissolution of lysine hydrochloride salt in the dioxane-water mixture, followed by adjustment of pH to 10-11 using 1M sodium hydroxide. Boc anhydride is then added dropwise via addition funnel while maintaining the reaction temperature at room temperature [3]. Complete conversion typically occurs within 12-24 hours, yielding N-alpha,N-epsilon-di-Boc-L-lysine with yields approaching 100% [3].
Reaction monitoring is facilitated by the evolution of carbon dioxide gas and pH changes. The product is isolated through acidification with potassium bisulfate (pH 1-2), followed by ethyl acetate extraction and vacuum concentration [3]. The resulting colorless oil crystallizes upon standing, providing the protected lysine derivative in high purity suitable for subsequent esterification.
Alternative base systems include triethylamine in organic solvents, though these typically require longer reaction times and may produce lower yields [6] [7]. The choice of base significantly influences the reaction rate and selectivity, with inorganic bases generally providing superior results for complete protection of both amino groups [8].
The esterification step converts the protected lysine carboxylic acid to its p-nitrophenyl ester using dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) as coupling agents [9]. This transformation creates an activated ester suitable for peptide coupling reactions while maintaining the integrity of the protecting groups.
The reaction mechanism proceeds through formation of an O-acylisourea intermediate upon reaction of the carboxylic acid with the carbodiimide [9] [10]. This highly reactive intermediate is subsequently displaced by p-nitrophenol to yield the desired ester and dicyclohexylurea (DCU) as a byproduct [10] [11]. The reaction is typically conducted in anhydrous dichloromethane or dimethylformamide at room temperature.
Standard conditions employ 1.1 equivalents of DCC and p-nitrophenol with catalytic amounts of 4-dimethylaminopyridine (DMAP) to accelerate ester formation . Reaction times range from 4-8 hours, with completion monitored by thin-layer chromatography or HPLC analysis. The nearly insoluble DCU byproduct facilitates product isolation through simple filtration followed by solvent evaporation [10].
Yields for this transformation typically range from 85-95%, with racemization levels maintained below 2% when appropriate conditions are employed [12] [13]. The p-nitrophenyl ester exhibits enhanced stability compared to other active esters, allowing for isolation and storage while retaining coupling reactivity [13].
Purification of Boc-lys(boc)-onp relies primarily on crystallization and chromatographic techniques due to the polar nature of the compound and the need to remove coupling byproducts [14]. Traditional recrystallization from appropriate solvent systems provides material of sufficient purity for peptide synthesis applications.
Crystallization is typically performed using ethyl acetate-hexane mixtures or methanol-water systems, with the choice dependent on the specific impurity profile [15]. The compound forms well-defined crystals that can be harvested by filtration and dried under vacuum to remove residual solvents. Multiple recrystallizations may be necessary to achieve pharmaceutical-grade purity levels exceeding 97% [16].
Chromatographic purification offers an alternative approach, particularly for samples containing significant impurities or when recrystallization proves difficult [15] [14]. Flash column chromatography on silica gel using gradient elution systems effectively separates the target compound from coupling byproducts and unreacted starting materials. Typical mobile phases employ dichloromethane-methanol gradients or ethyl acetate-hexane systems [15].
Reversed-phase preparative HPLC provides the highest purity levels but is typically reserved for smaller scale preparations or analytical samples [14]. The technique allows precise separation of closely related impurities and provides material suitable for biological applications requiring minimal impurity levels.
Contemporary methodologies for Boc-lys(boc)-onp synthesis emphasize efficiency, environmental sustainability, and process optimization through advanced techniques including one-pot procedures, microwave assistance, and green chemistry principles.
One-pot methodologies streamline the synthetic sequence by combining protection and esterification steps into a single operation, eliminating intermediate isolation and purification steps [17] [18]. These approaches reduce overall reaction time, minimize waste generation, and improve atom economy compared to traditional stepwise procedures.
The integrated approach typically employs sequential addition of reagents to the same reaction vessel, beginning with lysine protection using Boc₂O followed by in situ esterification with p-nitrophenol and coupling agents [17]. Careful control of reaction conditions, particularly pH and temperature, ensures compatibility between the individual transformations while maintaining high yields [19].
Yields for one-pot procedures typically range from 80-92%, representing a slight decrease compared to stepwise methods but offering significant advantages in processing time and waste reduction [17]. The elimination of intermediate workup steps reduces overall synthesis time from 2-3 days to 8-12 hours, providing substantial efficiency gains for large-scale applications.
Optimization studies have identified critical parameters including reagent addition order, reaction temperature control, and pH buffering systems that maximize conversion while minimizing side reactions [19]. These improvements make one-pot approaches increasingly attractive for industrial applications where process efficiency and cost reduction are primary considerations.
Modern synthetic approaches increasingly emphasize solvent selection based on environmental impact, worker safety, and process sustainability [20] [21]. Traditional organic solvents like dichloromethane and dimethylformamide are being replaced with greener alternatives that maintain synthetic efficiency while reducing environmental footprint.
Biomass-derived solvents such as gamma-valerolactone (GVL) have demonstrated effectiveness in peptide synthesis applications, offering reduced toxicity and improved sustainability profiles compared to conventional solvents [20]. These alternatives often require optimization of reaction conditions but can achieve comparable yields to traditional systems.
Aqueous-based systems represent another significant advancement, particularly for the protection step where water-organic mixtures provide optimal conditions for lysine dissolution and protection [22] [23]. Microwave-assisted aqueous synthesis has shown particular promise, achieving high yields while eliminating organic solvent requirements entirely [23] [24].
The selection of appropriate solvent systems requires balancing multiple factors including substrate solubility, reaction kinetics, product isolation, and environmental considerations [21]. Life cycle assessments increasingly influence solvent choice, with emphasis on renewable sources, low toxicity profiles, and minimal environmental persistence.
Catalytic approaches to Boc-lys(boc)-onp synthesis focus on reducing reagent consumption and improving reaction selectivity through the use of organocatalysts and metal-based systems [25]. These methods offer potential advantages in terms of atom economy and waste reduction while maintaining high synthetic efficiency.
Organocatalytic systems employing 5 mol% loadings of appropriately designed catalysts can achieve efficient peptide coupling with reduced reagent requirements [25]. These systems often employ hydrogen bonding or other non-covalent interactions to activate substrates and facilitate bond formation under mild conditions.
The development of biomimetic catalysts that mimic enzyme function represents a frontier area in peptide synthesis [25]. These systems combine lessons learned from enzymatic peptide bond formation with synthetic organic chemistry to create highly efficient and selective catalytic processes.
Metal-based catalytic systems have also shown promise, particularly for specialized transformations or challenging coupling reactions [26]. However, these approaches require careful consideration of metal contamination in pharmaceutical applications and may necessitate additional purification steps to meet regulatory requirements.
Industrial-scale production of Boc-lys(boc)-onp requires specialized equipment and processes designed to handle large quantities while maintaining product quality and ensuring worker safety [27] [28] [29]. Modern industrial facilities employ automated synthesis equipment capable of producing multi-kilogram quantities with high reproducibility.
Continuous flow synthesis represents a significant advancement in industrial peptide production, offering improved heat and mass transfer compared to traditional batch processes [30] [31]. These systems utilize packed columns containing solid support materials and pump-driven reagent delivery to achieve consistent product quality across large production runs [32] [30].
Automated peptide synthesizers designed for industrial applications can handle synthesis scales from 10 mmol to 5 mol per batch, with some systems capable of producing hundreds of kilograms annually [32] [29]. These instruments feature real-time monitoring capabilities, including UV spectroscopy and conductivity measurements, to ensure optimal reaction conditions throughout the synthesis cycle [32].
Process optimization for industrial production focuses on minimizing cycle times while maintaining product quality [33]. Advanced systems achieve coupling times of 10-15 minutes per amino acid addition compared to several hours for traditional methods, significantly improving overall productivity [33] [34].
Quality assurance systems for industrial production include comprehensive analytical testing at multiple process stages, with particular attention to impurity profiles and sterochemical integrity [16]. Statistical process control methods ensure batch-to-batch consistency and facilitate regulatory compliance for pharmaceutical applications [16].
Green chemistry principles increasingly influence the design and implementation of synthetic methodologies for Boc-lys(boc)-onp production [22] [35]. These approaches emphasize waste prevention, energy efficiency, and the use of renewable feedstocks while maintaining synthetic effectiveness.
Microwave-assisted synthesis represents a significant green chemistry advancement, reducing reaction times from hours to minutes while often improving yields and selectivity [36] [23]. The technology enables precise temperature control and rapid heating, leading to more efficient energy utilization compared to conventional heating methods [36].
Solvent-free methodologies eliminate the need for organic solvents entirely, conducting reactions in molten Boc₂O or using mechanochemical approaches [37] [38]. These methods achieve excellent yields while virtually eliminating solvent waste and reducing environmental impact [37].
Water-based synthesis protocols have gained increasing attention as environmentally benign alternatives to organic solvent systems [22] [24]. These approaches often employ nanoparticle formulations of protected amino acids to overcome solubility limitations while maintaining reaction efficiency [23] [24].
The implementation of solvent recycling systems in manufacturing facilities further reduces environmental impact by recovering and reusing valuable solvents [39]. Advanced distillation and purification systems can achieve solvent recovery rates exceeding 95%, significantly reducing waste generation and operating costs [39].
Comprehensive quality control programs for Boc-lys(boc)-onp ensure product consistency and pharmaceutical compliance through multiple analytical techniques and acceptance criteria [16] [40]. These programs encompass identity confirmation, purity assessment, and stability evaluation using validated analytical methods.
Purity assessment employs HPLC-UV analysis with acceptance criteria requiring ≥97% main peak purity with no individual impurity exceeding 1.0% [16]. The analytical method utilizes C18 reversed-phase columns with gradient elution systems optimized for separation of closely related impurities [41] [42].
Quantitative assay procedures typically employ amino acid analysis following acid hydrolysis, providing accurate determination of peptide content relative to total sample weight [16]. This approach accounts for water content and counter-ion contributions, yielding assay values typically ranging from 98-102% of theoretical [16].
Residual solvent analysis by gas chromatography ensures compliance with ICH guidelines for pharmaceutical applications [16]. Typical limits for Class 2 solvents such as dichloromethane and dimethylformamide are maintained below 410 ppm and 100 ppm respectively [43].
Stereochemical purity assessment employs chiral HPLC or gas chromatography-mass spectrometry to verify optical purity exceeding 99% [44] [16]. These methods detect potential racemization during synthesis and ensure conformance to pharmaceutical specifications for stereochemically pure compounds [45].
Water content determination by Karl Fischer titration maintains levels below 0.5% w/w to ensure product stability and accurate quantitation [16]. Microbiological testing ensures absence of microbial contamination when required for pharmaceutical applications, following established pharmacopeial methods [16].